molecular formula C11H7FN2O2 B1445328 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid CAS No. 1293284-60-2

2-Fluoro-6-(pyrimidin-2-yl)benzoic acid

Cat. No. B1445328
CAS RN: 1293284-60-2
M. Wt: 218.18 g/mol
InChI Key: NEWFEFODKLAVHC-UHFFFAOYSA-N
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Description

“2-Fluoro-6-(pyrimidin-2-yl)benzoic acid” is a chemical compound with the CAS Number: 1293284-60-2 . It has a molecular weight of 218.19 and its IUPAC name is 2-fluoro-6-(pyrimidin-2-yl)benzoic acid .


Synthesis Analysis

The synthesis of “2-Fluoro-6-(pyrimidin-2-yl)benzoic acid” involves multiple steps . The process includes the use of sodium carbonate, dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II)*CH 2 Cl 2 / water, and 2-methyltetrahydrofuran . The reaction is heated at 74 °C for 2.5 hours, followed by the addition of sodium hydroxide and water . The mixture is then heated at 72 °C for 9 hours . The final step involves adjusting the pH to 2 .


Molecular Structure Analysis

The InChI code for “2-Fluoro-6-(pyrimidin-2-yl)benzoic acid” is 1S/C11H7FN2O2/c12-8-4-1-3-7 (9 (8)11 (15)16)10-13-5-2-6-14-10/h1-6H, (H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-6-(pyrimidin-2-yl)benzoic acid” include a molecular weight of 218.18 . The compound is stored under unspecified conditions . Its boiling point is not provided .

Scientific Research Applications

Anticancer Activity

2-Fluoro-6-(pyrimidin-2-yl)benzoic acid derivatives have been explored for their potential anticancer activities. A study by Kumbhare et al. (2014) synthesized isoxazole derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. One compound, in particular, showed promise by inducing G2/M cell cycle arrest and apoptosis in Colo205 cells through p53 activation and mitochondrial-dependent pathways (Kumbhare et al., 2014).

Synthesis and Chemical Properties

The compound has been used as a precursor in the synthesis of various chemicals. Hordiyenko et al. (2020) developed a new approach for synthesizing 2-(pyrimidin-2-yl)benzoic acids, demonstrating its utility in chemical synthesis (Hordiyenko et al., 2020).

Antimicrobial Applications

Research by Chundawat et al. (2014) involved synthesizing fluorine-containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines, derivatives of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid, and evaluating their in vitro antibacterial and antifungal activities. Some of these compounds showed significant antimicrobial activities (Chundawat et al., 2014).

Fluorescence Probes

Setsukinai et al. (2003) designed and synthesized novel fluorescence probes, including derivatives of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid, to detect highly reactive oxygen species. These probes were applied in living cells for visualizing generated reactive species, showcasing their application in biological and chemical studies (Setsukinai et al., 2003).

Synthesis Optimization

Fei Liu et al. (2020) reported a synthetic method for preparing 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a derivative of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid, which is a molecular fragment of orexin Filorexant (MK-6096). This study focused on optimizing the conditions for synthesis, enhancing the methodology for producing such compounds (Fei Liu et al., 2020).

Chemical Sensing

Hagimori et al. (2013) developed a fluorescent Zn2+ sensor based on a pyridine–pyridone scaffold, which included derivatives of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid. This sensor exhibited fluorescence ON/OFF switching with Zn2+, demonstrating its potential in chemical sensing applications (Hagimori et al., 2013).

Safety and Hazards

The safety information for “2-Fluoro-6-(pyrimidin-2-yl)benzoic acid” is not explicitly mentioned in the search results .

properties

IUPAC Name

2-fluoro-6-pyrimidin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-8-4-1-3-7(9(8)11(15)16)10-13-5-2-6-14-10/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWFEFODKLAVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281999
Record name 2-Fluoro-6-(2-pyrimidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(pyrimidin-2-yl)benzoic acid

CAS RN

1293284-60-2
Record name 2-Fluoro-6-(2-pyrimidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1293284-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(2-pyrimidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-(pyrimidin-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester (1.36 g, 5.85 mmol) in 2-methyl-THF (20 mL) was added sodium hydroxide (2 M in water, 9.3 mL, 18.6 mmol). The mixture was heated to 72° C. and stirred for 9 h. The layers were separated and the aqueous layer acified to pH 2 by dropwise addition of 50% HCl(aq) (3.1 mL). The resulting solids were stirred for 1 h, filtered, washed with water, MTBE, and heptanes, and then dried to provide the desired product as a white solid (1.12 g, 88% yield). 1H NMR (400 MHz, CD3OD): 8.83 (d, J=4.9 Hz, 2H), 8.03 (dd, J=7.9, 0.8 Hz, 1H), 7.59 (td, J=8.1, 5.6 Hz, 1H), 7.40 (t, J=4.9 Hz, 1H), 7.34 (ddd, J=9.4, 8.4, 1.0 Hz, 1H).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-methyl-THF
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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